molecular formula C12H12N2O3 B11757701 Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate

Cat. No.: B11757701
M. Wt: 232.23 g/mol
InChI Key: ZIZMRPWGOSCWEH-UHFFFAOYSA-N
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Description

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate is a heterocyclic organic compound featuring a 1,7-naphthyridine core substituted with an 8-oxo group and an ethyl acetate side chain. This compound belongs to the naphthyridine family, which is notable for its fused bicyclic structure containing nitrogen atoms. Such structural features make it a candidate for pharmaceutical and biochemical research, particularly in studies targeting enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-(8-oxo-1,7-naphthyridin-7-yl)acetate

InChI

InChI=1S/C12H12N2O3/c1-2-17-10(15)8-14-7-5-9-4-3-6-13-11(9)12(14)16/h3-7H,2,8H2,1H3

InChI Key

ZIZMRPWGOSCWEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C(C1=O)N=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Design and Starting Materials

A Smiles rearrangement has been successfully employed in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, as demonstrated by recent studies. For Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate, a similar strategy could involve:

  • Initial Chlorination : Starting with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ), reaction with cyclic amines (e.g., pyrrolidine) yields 1-amino-3-chloro derivatives (2a,b ).

  • Thiol Substitution : Treatment of 2a,b with 2-mercaptoethanol produces 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines (3a,b ).

  • Smiles Rearrangement : Alkaline hydrolysis of 3a,b in ethanol induces a Smiles rearrangement, yielding 1-amino-3-oxo-2,7-naphthyridines (4a,b ) via thiirane elimination.

Table 1: Key Intermediates in Smiles Rearrangement

CompoundStructureYield (%)Key Spectral Data (IR, 1H^1H-NMR)
2a 1-Pyrrolidinyl-3-chloro87νC≡N\nu_{\text{C≡N}}: 2210 cm1^{-1}
3a 3-[(2-Hydroxyethyl)thio]77νOH\nu_{\text{OH}}: 3143 cm1^{-1}
4a 3-Oxo-2,7-naphthyridine79νC=O\nu_{\text{C=O}}: 1638 cm1^{-1}

Alkylation and Cyclization Methods

O-Alkylation with Ethyl Chloroacetate

The critical step for introducing the ethyl acetate moiety involves alkylation of the 3-oxo group in 4a,b :

  • Alkylation : Treatment of 4a,b with ethyl chloroacetate in dimethylformamide (DMF) and potassium carbonate yields O-alkylated intermediates (5a,b ).

  • Cyclization : Heating 5a,b with sodium ethoxide induces cyclization, forming furo[2,3-c]-2,7-naphthyridines (7a,b ).

Reaction Conditions:

  • Solvent : Absolute DMF

  • Temperature : 75–80°C

  • Catalyst : K2_2CO3_3

  • Yield : 73% for 5a

Thieno-Naphthyridine Analogs

For comparative purposes, S-alkylation with ethyl 2-mercaptoacetate produces thieno[2,3-c]-2,7-naphthyridines (8a,b ), highlighting the versatility of this approach.

Alternative Synthetic Routes

Enamine Condensation

A one-pot condensation strategy, reported for benzo[b]naphthyridines, could be adapted:

  • Enamine Formation : Reacting ethyla-(dimethylaminomethylene)-2-cyanomethyl-4-phenylquinoline-3-carboxylate with primary amines.

  • Cyclization : Heating in HOAc-DMF at 120°C yields 1-oxo-1,2-dihydrobenzo[b][1,naphthyridines.

Table 2: Substrate Scope for Enamine Route

EntryAmine TypeYield (%)
1Alkylamines80–94
2Aromatic amines85–92

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • C=O stretch: 1638–1663 cm1^{-1} (oxo group).

    • C≡N stretch: 2202–2210 cm1^{-1} (nitrile).

  • 1H^1H-NMR :

    • Ethyl ester protons: δ 1.38 (t, J = 7.1 Hz, CH2_2CH3_3).

    • Isopropyl group: δ 1.07–1.12 (d, J = 6.3–6.6 Hz, CH(CH3_3)2_2).

Mass Spectrometry

  • ESI-MS : Molecular ion peaks consistent with [M+H]+^+ for intermediates 4a (m/z 313) and 7a (m/z 349) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the ester bond to form the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Naphthyridine derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate has shown potential as an antibacterial agent against various pathogens. Research indicates that modifications in the naphthyridine structure can enhance its efficacy against resistant strains of bacteria .
  • Antiviral Properties :
    • The compound has been investigated for its antiviral activity, particularly against viruses that affect the respiratory system. Studies suggest that it may inhibit viral replication through mechanisms involving enzyme inhibition and receptor modulation.
  • Anticancer Potential :
    • This compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

Pharmacological Applications

  • Enzyme Inhibition :
    • The compound interacts with specific enzymes involved in critical biological pathways. Its mechanism of action includes binding to and inhibiting key enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
  • Neuroprotective Effects :
    • Research indicates that derivatives of naphthyridine can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This compound is being explored for these applications .
  • Anti-inflammatory Activity :
    • The compound has shown anti-inflammatory effects in various models, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Chemical Synthesis

The synthesis of this compound typically involves multiple steps:

  • Condensation Reactions : Starting materials are combined under controlled conditions to form intermediates.
  • Cyclization : This step involves forming the naphthyridine ring structure.
  • Esterification : The final step introduces the ethyl acetate moiety through esterification reactions.

These synthetic routes are optimized for yield and purity using various reagents and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS: 1207253-96-0) :
    This compound shares the 1,7-naphthyridine backbone but lacks the 8-oxo group and instead features a partially saturated (tetrahydro) ring system. The absence of the ketone reduces polarity and may alter binding affinity in biological systems .
  • Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS: 1253888-80-0) :
    Similar to the above, but with a methyl ester instead of ethyl. The shorter alkyl chain marginally decreases lipophilicity compared to the ethyl derivative .
  • Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS: 97055-45-3): Replaces the naphthyridine core with an isothiazolopyridine system.

Functional Group Variations

  • Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate derivatives (): These compounds feature an imidazole ring instead of naphthyridine. The imidazole's aromaticity and nitrogen positioning favor coordination with metal ions or participation in π-π stacking, which are less pronounced in the naphthyridine-based compound .

Physicochemical Properties

Property This compound Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate
Molecular Formula C₁₂H₁₄N₂O₃ (estimated) C₁₂H₁₆N₂O₂ C₁₂H₁₄N₂O₃S
Molecular Weight (g/mol) ~250.26 236.27 266.32
Key Functional Groups 8-oxo, ethyl acetate Tetrahydro, ethyl carboxylate 3-oxoisothiazole, ethyl acetate
Polarity High (due to 8-oxo) Moderate (saturated core) Moderate (S atom enhances dipole)
Solubility Moderate in polar aprotic solvents Higher in nonpolar solvents Moderate, influenced by S-containing ring

Note: Data extrapolated from structural analogs in and .

Enzyme Inhibition Potential

  • Diguanylate Cyclase (DGC) Inhibitors :
    Compounds like LP3134 () and sulfasalazine exhibit DGC inhibition via specific interactions with catalytic domains. This compound’s 8-oxo group may mimic nucleophilic attack sites, similar to GTP analogs (e.g., MANT-GTP), but its naphthyridine core could limit binding compared to purine-based inhibitors .
  • Imidazole Derivatives () : Imidazole-containing analogs show antibacterial and anti-inflammatory activity. The naphthyridine-based compound’s larger aromatic system may offer broader π-orbital interactions but reduced metabolic stability compared to imidazoles .

Biological Activity

Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structure, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 2244482-03-7

The compound features a naphthyridine ring system with an oxo group at position 8, which is critical for its biological activity. The presence of the ethyl acetate moiety enhances its solubility and bioavailability.

Studies have indicated that naphthyridine derivatives, including this compound, interact with various biological targets. The mechanism of action typically involves:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes related to cancer proliferation and microbial resistance.
  • Molecular Docking Studies : Computational studies have shown favorable binding affinities to targets such as tubulin and various kinases, suggesting potential anticancer properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported an IC50 value of approximately 13.3 μM against MCF-7 cells .
  • Antimicrobial Properties :
    • Naphthyridine derivatives are often explored for their antimicrobial effects. This compound has shown promise against certain bacterial strains, although specific data on its efficacy requires further investigation.
  • Antioxidant Activity :
    • The compound has been assessed for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Features
Ethyl 2-(6-methylpyridin-3-yl)acetateSimilar backboneAntimicrobialMethyl substitution affects potency
Ethyl 2-(4-aminoquinolin-3-yl)acetateContains a quinoline moietyAnticancerDifferent ring system influences activity
Ethyl 2-(1,8-naphthyridin-4(3H)-one)acetateNaphthyridine derivativeAntiviralDifferent position of oxo group changes activity

The unique oxo group at position 8 in this compound distinguishes it from other derivatives and contributes to its distinct biological profile.

Case Studies and Research Findings

Recent studies have focused on establishing structure-activity relationships (SAR) for naphthyridine derivatives. One notable case involved the synthesis of various analogs and their evaluation for anti-proliferative activity against cancer cell lines. The findings suggested that modifications in the naphthyridine structure could significantly alter biological potency .

Moreover, molecular docking studies have revealed insights into how structural variations impact binding affinities to key targets involved in cancer progression and microbial resistance .

Q & A

Advanced Research Question

  • Twinning analysis : Use SHELXL’s TWIN and BASF commands to model twin domains .
  • Disorder handling : Apply PART and FREE instructions to refine split positions, supported by electron density maps (e.g., Fo–Fc maps).
  • Validation tools : Check Rint (<5%) and CCDC deposition codes for reproducibility .

What strategies are used to evaluate structure-activity relationships (SAR) for biological applications of this compound?

Advanced Research Question

  • In vitro assays : Cytotoxicity screening (e.g., MTT assay on MCF7 cells) with IC₅₀ calculations .
  • Substituent modification : Introduce halogens (e.g., Cl, Br) or electron-withdrawing groups to enhance binding affinity.
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., dihydrofolate reductase) .

How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?

Advanced Research Question

  • DFT studies : Calculate frontier molecular orbitals using B3LYP/6-31G(d) basis sets.
    • Example: A HOMO-LUMO gap <4 eV suggests high reactivity toward electrophiles .
  • NBO analysis : Identify charge transfer interactions between the naphthyridine ring and ester moiety .

What are the challenges in determining the puckering conformation of the 1,7-naphthyridine ring system?

Advanced Research Question

  • Cremer-Pople parameters : Define the puckering amplitude (Q) and phase angle (θ) to classify chair, boat, or twist-boat conformers .
  • Comparative analysis : Overlay experimental (X-ray) and computational (DFT) geometries to assess deviations (>0.1 Å indicates significant strain) .

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